An In-Depth Technical Guide to 3-Chloro-6-(trifluoromethyl)pyridazine: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 3-Chloro-6-(trifluoromethyl)pyridazine: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry, fluorinated heterocyclic compounds have become indispensable scaffolds for the development of novel therapeutics. Among these, 3-Chloro-6-(trifluoromethyl)pyridazine stands out as a pivotal building block. Its unique electronic properties, conferred by the electron-deficient pyridazine ring and the strongly electron-withdrawing trifluoromethyl group, make it a versatile precursor for a diverse array of complex molecules. The pyridazine core itself is often employed as a bioisosteric replacement for a phenyl ring, offering modulated lipophilicity and metabolic stability.[1] This guide provides an in-depth analysis of the physical and chemical properties of 3-Chloro-6-(trifluoromethyl)pyridazine, its synthesis and reactivity, and its critical role in the design and development of next-generation pharmaceuticals.
Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. 3-Chloro-6-(trifluoromethyl)pyridazine is a solid at room temperature with a distinct set of characteristics that dictate its handling, storage, and reactivity. The key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 258506-68-2 | [2][3] |
| Molecular Formula | C₅H₂ClF₃N₂ | [2][4] |
| Molecular Weight | 182.53 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 55-59 °C | |
| Canonical SMILES | C1=CC(=NN=C1Cl)C(F)(F)F | [4] |
| InChI | 1S/C5H2ClF3N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H | [4] |
| InChIKey | AZNKQIFEMQHORS-UHFFFAOYSA-N | [4] |
Synthesis and Reactivity Profile
Synthesis Pathway
The synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine typically involves the chlorination of a pyridazinone precursor. This transformation is a standard and efficient method in heterocyclic chemistry, often employing reagents like phosphorus oxychloride (POCl₃) to replace the hydroxyl group of the pyridazinone with a chlorine atom. This key step converts the relatively unreactive precursor into a highly versatile intermediate ready for further functionalization.
Caption: General synthesis route for 3-Chloro-6-(trifluoromethyl)pyridazine.
Core Reactivity
The reactivity of 3-Chloro-6-(trifluoromethyl)pyridazine is dominated by the electronic nature of its structure. The key factors are:
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Electron-Deficient Ring: The two adjacent nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the aromatic system.
-
Trifluoromethyl Group: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, further depleting the ring of electron density.
-
Labile Chlorine Atom: The combined electron-withdrawing effects of the ring nitrogens and the -CF₃ group make the carbon atom at the C-3 position highly electrophilic. This renders the attached chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.
This electronic configuration makes the molecule an ideal substrate for reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of diverse functional groups to build molecular complexity.
Caption: Nucleophilic aromatic substitution (SₙAr) on the pyridazine core.
Applications in Drug Development
The 3-chloro-6-(trifluoromethyl)pyridazine scaffold is a privileged structure in modern drug discovery. Its incorporation into drug candidates is driven by the significant advantages conferred by the trifluoromethyl group and the pyridazine core.[5]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer half-life in vivo.
-
Enhanced Binding Affinity: The lipophilicity of the -CF₃ group can enhance binding to hydrophobic pockets in target proteins. Furthermore, its ability to participate in non-canonical hydrogen bonds and dipole-dipole interactions can increase overall binding affinity and selectivity.
-
Modulated Physicochemical Properties: As a bioisostere for other aromatic rings, the pyridazine moiety can improve aqueous solubility and other drug-like properties compared to its carbocyclic analogs.[1]
This scaffold is a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. Its predictable reactivity allows for its use in combinatorial chemistry and high-throughput screening library synthesis to accelerate the discovery of new lead compounds.[6]
Experimental Protocol: Nucleophilic Aromatic Substitution
The following protocol describes a general procedure for the SₙAr of 3-Chloro-6-(trifluoromethyl)pyridazine with a generic primary amine. This serves as a self-validating system, where successful product formation confirms the expected reactivity.
Objective: To synthesize a 3-amino-substituted-6-(trifluoromethyl)pyridazine derivative.
Materials:
-
3-Chloro-6-(trifluoromethyl)pyridazine (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 - 1.5 eq)
-
Aprotic Polar Solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K₂CO₃ or DIPEA) (2.0 - 3.0 eq)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Chloro-6-(trifluoromethyl)pyridazine and the chosen solvent.
-
Addition of Reagents: Add the base, followed by the slow addition of the primary amine.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined by preliminary small-scale experiments.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
As with any active chemical reagent, proper handling of 3-Chloro-6-(trifluoromethyl)pyridazine is crucial.
-
Hazards: The compound is classified as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not empty into drains.[9]
Conclusion
3-Chloro-6-(trifluoromethyl)pyridazine is more than just a chemical intermediate; it is a powerful tool for innovation in the pharmaceutical and agrochemical sciences. Its well-defined physicochemical properties, predictable reactivity, and the advantageous characteristics it imparts to larger molecules have solidified its role as a high-value building block. For researchers and drug development professionals, a comprehensive understanding of this scaffold is essential for leveraging its full potential in the creation of novel and effective chemical entities.
References
-
El-Sayed, M. A., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
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Sato, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- Google Patents. (n.d.). Process for producing 3-chloro-5-trifluoromethylpyridines.
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Taylor, R. D., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved January 4, 2026, from [Link]
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Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2). [Link]
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CAS Common Chemistry. (n.d.). 3-Chloro-6-(trifluoromethyl)pyridazine. Retrieved January 4, 2026, from [Link]
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